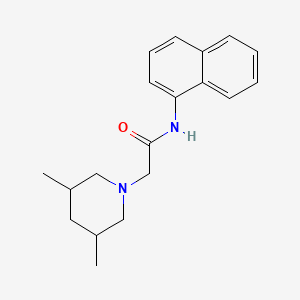![molecular formula C20H27N3O B5399406 [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B5399406.png)
[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Phenylethyl Group: This can be achieved via alkylation reactions using phenylethyl halides.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: Finally, the different moieties are coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Substitution reactions might occur at various positions on the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic substitution reactions might use reagents like alkyl halides or sulfonates.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or anti-inflammatory drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating conditions like pain, anxiety, or neurodegenerative diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone would depend on its specific biological activity. Generally, such compounds might interact with receptors or enzymes in the body, modulating their activity. For example, they could act as agonists or antagonists at neurotransmitter receptors, or inhibit specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-phenylethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- [3-(2-phenylethyl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone
Uniqueness
The uniqueness of [3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the pyrazole ring, for example, might confer different steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15(2)18-13-19(22-21-18)20(24)23-12-6-9-17(14-23)11-10-16-7-4-3-5-8-16/h3-5,7-8,13,15,17H,6,9-12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFMVSDIUZNJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)
![(3S*,4R*)-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5399340.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide](/img/structure/B5399348.png)


![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5399387.png)
methylene]hydrazino}benzoic acid](/img/structure/B5399390.png)
![N-methyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5399398.png)
![N-[2-[1-cyano-2-(5-methyl-2-furyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5399414.png)
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5399426.png)
![4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5399433.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5399438.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
